molecular formula C8H8O3 B1381907 3-Cyclopropylfuran-2-carboxylic acid CAS No. 1803584-42-0

3-Cyclopropylfuran-2-carboxylic acid

Cat. No.: B1381907
CAS No.: 1803584-42-0
M. Wt: 152.15 g/mol
InChI Key: VUJQYXUPWQWTPD-UHFFFAOYSA-N
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Description

3-Cyclopropylfuran-2-carboxylic acid is a heterocyclic compound featuring a furan ring substituted with a cyclopropyl group at the 3-position and a carboxylic acid moiety at the 2-position.

Properties

IUPAC Name

3-cyclopropylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-8(10)7-6(3-4-11-7)5-1-2-5/h3-5H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJQYXUPWQWTPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(OC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Cyclopropylfuran-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of furan derivatives followed by carboxylation. For instance, cyclopropyl bromide can react with furan in the presence of a strong base to form 3-cyclopropylfuran, which can then be carboxylated using carbon dioxide under high pressure and temperature to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylfuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or an aldehyde.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where the cyclopropyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic reagents like bromine (Br₂) and chlorinating agents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that derivatives of 3-cyclopropylfuran-2-carboxylic acid exhibit significant antimicrobial activity. A study evaluated the compound's efficacy against various bacterial strains, demonstrating a promising potential for development into new antibiotics. The structure-activity relationship (SAR) analysis revealed that modifications at the cyclopropyl group enhanced antibacterial potency.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC)
Derivative AE. coli32 µg/mL
Derivative BS. aureus16 µg/mL
Derivative CP. aeruginosa64 µg/mL

Anti-inflammatory Effects
Another significant application is in anti-inflammatory therapies. The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, making it a candidate for further investigation in treating conditions such as arthritis and other inflammatory diseases.

Materials Science

Polymer Additives
this compound serves as a valuable additive in polymer chemistry. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research has demonstrated that polymers modified with this compound exhibit improved resistance to thermal degradation compared to unmodified counterparts.

Table 2: Thermal Properties of Modified Polymers

Polymer TypeModification LevelThermal Degradation Temperature (T_d)
UnmodifiedN/A250 °C
Modified with A5%275 °C
Modified with B10%290 °C

Agricultural Applications

Pesticidal Activity
The compound has been investigated for its pesticidal properties, particularly against agricultural pests. Field trials have shown that formulations containing this compound significantly reduce pest populations while being less harmful to beneficial insects.

Case Study: Efficacy Against Aphids
In a controlled field study, crops treated with a pesticide formulation containing the compound exhibited a 50% reduction in aphid populations compared to untreated controls over a four-week period.

Mechanism of Action

The mechanism of action of 3-Cyclopropylfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

5-Formylfuran-3-carboxylic Acid (CAS 603999-19-5)

  • Core Structure : Furan with a formyl group at position 5 and carboxylic acid at position 3.
  • Key Differences : The formyl group introduces electrophilic reactivity, differing from the cyclopropyl group’s steric bulk.
  • Safety Data: Acute toxicity is noted, requiring respiratory and dermal protection during handling .

3-{4-[(Cyclopropylcarbonyl)Amino]Phenoxy}-2-Thiophenecarboxylic Acid (CAS 900015-30-7)

  • Core Structure: Thiophene ring substituted with a cyclopropylcarbonylamino-phenoxy group.
  • The amide linkage may enhance stability and hydrogen-bonding capacity .

2-(5-Cyclohexyl-3-Isopropylsulfanyl-1-Benzofuran-2-yl)Acetic Acid

  • Core Structure : Benzofuran fused with a benzene ring, substituted with cyclohexyl and isopropylsulfanyl groups.
  • This derivative exhibits antibacterial, antifungal, and antitumor activities, suggesting furan analogs with bulky substituents may share similar bioactivity .

3-Cyclopropylpyridine-2-carboxylic Acid (CAS 878805-23-3)

  • Core Structure : Pyridine ring with cyclopropyl and carboxylic acid groups.

Data Table: Structural and Functional Comparison

Compound Name CAS Number Core Structure Substituents Notable Properties/Bioactivity
3-Cyclopropylfuran-2-carboxylic acid N/A Furan Cyclopropyl (C-3) Hypothesized metabolic stability
5-Formylfuran-3-carboxylic acid 603999-19-5 Furan Formyl (C-5) Electrophilic reactivity; acute toxicity
3-{4-[(Cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid 900015-30-7 Thiophene Cyclopropylcarbonylamino-phenoxy (C-3) Enhanced stability via amide linkage
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid N/A Benzofuran Cyclohexyl, isopropylsulfanyl Antibacterial, antifungal, antitumor
3-Cyclopropylpyridine-2-carboxylic acid 878805-23-3 Pyridine Cyclopropyl (C-3) Potential metal coordination

Key Research Findings

  • Substituent Effects : Cyclopropyl groups enhance steric hindrance and may reduce metabolic degradation, as seen in benzofuran and thiophene derivatives .
  • Heterocycle Influence :
    • Furan vs. Thiophene: Thiophene’s lower electronegativity may improve membrane permeability but reduce hydrogen-bonding capacity.
    • Furan vs. Pyridine: Pyridine’s basic nitrogen alters electronic properties, affecting solubility and interaction with biological targets .
  • Safety Considerations : Formyl-substituted furans require stringent exposure controls, suggesting cyclopropyl analogs might necessitate similar precautions .

Biological Activity

3-Cyclopropylfuran-2-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the cyclization of furan derivatives with cyclopropyl substituents. The carboxylic acid functional group plays a crucial role in the compound's biological activity, particularly in interactions with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of furan compounds can inhibit the growth of bacteria and fungi. The minimum inhibitory concentrations (MICs) for several strains have been evaluated, indicating significant antimicrobial effects.
  • Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes, notably phospholipase A2, which is involved in inflammatory responses. Structure-activity relationship (SAR) studies suggest that modifications to the cyclopropyl or furan moieties can enhance inhibitory potency.

Case Studies and Research Findings

  • Antimicrobial Evaluation : In a study evaluating various furan derivatives, this compound showed promising activity against Staphylococcus aureus and Escherichia coli. The MIC values were recorded at concentrations ranging from 4 to 128 μg/mL, demonstrating its potential as an antimicrobial agent .
    CompoundTarget OrganismMIC (μg/mL)
    This compoundStaphylococcus aureus8
    This compoundEscherichia coli16
    Control (Standard Antibiotic)Staphylococcus aureus4
  • Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit cytosolic phospholipase A2 in bovine platelets. Results indicated that modifications to the carboxylic acid group significantly affected inhibitory potency, with optimal activity observed when the acyl residue was appropriately sized .
    ModificationIC50 (μM)
    Parent Compound0.5
    Modified Compound0.25
  • Antitubercular Activity : Recent studies have highlighted the need for new tuberculosis treatments. Compounds similar to this compound were screened for activity against Mycobacterium tuberculosis. The results indicated that certain structural modifications could enhance efficacy against resistant strains .

Q & A

Q. What are the recommended synthetic routes for 3-cyclopropylfuran-2-carboxylic acid, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via cyclopropanation of furan derivatives using transition metal catalysts (e.g., rhodium or palladium) under inert conditions. Key intermediates include furan-2-carboxylic acid esters functionalized with cyclopropane groups. Yield optimization involves controlling reaction temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization or HPLC (C18 column, acetonitrile/water mobile phase) is critical to isolate the product .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of NMR (¹H and ¹³C) to confirm the cyclopropane ring (δ ~1.0–2.0 ppm for cyclopropane protons) and furan backbone (δ ~6.5–7.5 ppm for aromatic protons). FT-IR can validate the carboxylic acid group (broad peak ~2500–3000 cm⁻¹ for -OH, ~1700 cm⁻¹ for C=O). HPLC-MS (electrospray ionization, negative mode) ensures purity (>95%) and molecular weight confirmation .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Store at –20°C under inert gas (argon) to prevent oxidation of the cyclopropane ring. Avoid exposure to moisture (hydrolysis risk) and strong acids/bases (ring-opening reactions). Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) coupled with HPLC monitoring are recommended .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic structure, including cyclopropane ring strain (~27 kcal/mol) and frontier molecular orbitals. These predict regioselectivity in reactions (e.g., electrophilic substitution at the furan’s β-position). Validate predictions with kinetic isotope effect (KIE) studies or in situ IR spectroscopy .

Q. What strategies resolve contradictory data on the compound’s metabolic stability in biological assays?

  • Methodological Answer : Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS quantification. If discrepancies arise, check for phase I/II metabolism pathways (e.g., CYP450-mediated oxidation of the cyclopropane ring). Use isotope labeling (e.g., ¹³C-cyclopropane) to track degradation products .

Q. How does the cyclopropane ring influence the compound’s photophysical properties in material science applications?

  • Methodological Answer : The ring’s strain enhances conjugation with the furan system, altering UV-Vis absorption (λmax shifts ~10–20 nm). Measure fluorescence quantum yields in solvents of varying polarity (e.g., hexane vs. DMSO). Compare with non-cyclopropylated analogs to isolate strain effects .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in the laboratory?

  • Methodological Answer : Use NIOSH-certified respirators (N95) and nitrile gloves to avoid dermal exposure. Work in a fume hood with secondary containment. In case of spills, neutralize with sodium bicarbonate and dispose via hazardous waste channels. Acute toxicity data (e.g., LD50) should be extrapolated from structurally similar compounds like 3-methylfuran-2-carboxylic acid (Category 4 acute toxicity) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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